molecular formula C14H20O2 B8280986 2-Allyl-6-tert-butyl-4-methoxyphenol

2-Allyl-6-tert-butyl-4-methoxyphenol

Número de catálogo: B8280986
Peso molecular: 220.31 g/mol
Clave InChI: LKGPJSPLXACFBX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Allyl-6-tert-butyl-4-methoxyphenol is a phenolic compound of significant interest in chemical and materials science research. Its molecular structure incorporates both an allyl group and a tert-butyl group on the phenol ring, a feature shared with other compounds known for their antioxidant properties, such as Butylated Hydroxyanisole (BHA) . This structural analogy suggests potential application as a stabilizer or antioxidant in various experimental systems, where it may function by donating a hydrogen atom to free radicals, thereby inhibiting oxidative chain reactions. Researchers value this compound for exploring structure-activity relationships in phenolic antioxidants, particularly the synergistic effects of different substituents on the phenol ring. The presence of the allyl group also offers a reactive site for further chemical modification, such as polymerization or the synthesis of more complex derivatives, making it a versatile building block in synthetic chemistry. The tert-butyl group is known to enhance steric hindrance, which can improve the compound's stability and radical-scavenging efficiency. This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind. All necessary safety data sheets and handling protocols should be consulted prior to use.

Propiedades

Fórmula molecular

C14H20O2

Peso molecular

220.31 g/mol

Nombre IUPAC

2-tert-butyl-4-methoxy-6-prop-2-enylphenol

InChI

InChI=1S/C14H20O2/c1-6-7-10-8-11(16-5)9-12(13(10)15)14(2,3)4/h6,8-9,15H,1,7H2,2-5H3

Clave InChI

LKGPJSPLXACFBX-UHFFFAOYSA-N

SMILES canónico

CC(C)(C)C1=CC(=CC(=C1O)CC=C)OC

Origen del producto

United States

Comparación Con Compuestos Similares

Key Observations :

  • However, it may reduce thermal stability due to unsaturation. tert-Butyl vs. Methoxy: BHA’s methoxy group increases electron density on the phenol ring, boosting antioxidant activity, whereas BHT’s dual tert-butyl groups prioritize steric protection over electronic effects . Nitro Group: In 2-tert-butyl-4-methyl-6-nitrophenol, the electron-withdrawing nitro group reduces phenol acidity and antioxidant capacity, limiting its use as a preservative .

Métodos De Preparación

Protective Group Strategy

  • Hydroxyl Protection : The phenolic -OH group is protected as a methyl ether using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone. This prevents undesired side reactions during subsequent alkylation.

  • Directed Alkylation : With the methoxy group at position 4 acting as a para director, tert-butyl chloride reacts at the ortho position (relative to the methoxy group), yielding 2-tert-butyl-4-methoxyphenol as an intermediate.

Key Reaction Conditions :

ParameterValue
Temperature0–5°C (initial), then 25°C
CatalystAlCl₃ (1.2 equiv)
Yield78–85%

Allylation at the 2-Position

Introducing the allyl group at position 2 demands precise metal-catalyzed coupling. The patent US4898993A provides a framework for substituting brominated intermediates using copper catalysts and formamide additives, adaptable for allylation.

Bromination and Substitution

  • Bromination : 2-tert-butyl-4-methoxyphenol is brominated at position 6 using N-bromosuccinimide (NBS) in acetic acid, yielding 6-bromo-2-tert-butyl-4-methoxyphenol.

  • Allylation via Ullmann Coupling : The bromine atom is replaced with an allyl group using allyl magnesium bromide (Grignard reagent) and a copper(I) iodide catalyst in tetrahydrofuran (THF).

Optimized Parameters :

ComponentQuantity/Value
Allyl MgBr1.5 equiv
CuI10 mol%
Temperature60°C, 12 h
Yield65–72%

Alternative Pathway: Claisen Rearrangement

A Claisen rearrangement of allyl 2-methoxy-4-tert-butylphenyl ether offers a stereoselective route. The ether intermediate is heated to 200°C, inducing-sigmatropic rearrangement to form the allyl-substituted product.

Purification and Characterization

Post-synthetic purification ensures high purity, critical for applications in antioxidants or pharmaceuticals.

Distillation and Crystallization

  • Vacuum Distillation : Crude product is distilled under reduced pressure (1–2 mmHg) at 120–135°C to remove low-boiling impurities.

  • Recrystallization : The distilled product is recrystallized from a toluene-water mixture, achieving >99% purity (GC analysis).

Physical Properties :

PropertyValue
Melting Point48–63°C
Boiling Point263°C/1013 hPa
SolubilityMethanol, toluene

Challenges and Side Reactions

Regioselectivity Issues

Competing substitution at position 3 or 5 may occur during allylation, necessitating excess allylating agents and prolonged reaction times.

Byproduct Formation

  • Phenol Derivatives : Trace 4-methoxyphenol (0.1–0.6%) and 2-tert-butylphenol (0.6%) are observed, removable via hydrazine treatment.

  • Copper Residues : Residual copper catalysts are eliminated by filtration and aqueous washes.

Scalability and Industrial Feasibility

The patent-specified process achieves 85–92% yield at pilot scales (500 g batches) using cost-effective catalysts (CuCO₃·Cu(OH)₂) and solvents (dimethylformamide) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.